11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C25H21ClN2O and its molecular weight is 400.9g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . They do this by binding to the GABA_A receptor, increasing the opening frequency of the chloride ion channel and allowing the flow of chloride ions into the neuron . This makes the neuron negatively charged and resistant to excitation .
Biochemical Pathways
Benzodiazepines in general are known to modulate the gabaergic neurotransmission pathway . By enhancing the effects of GABA, benzodiazepines decrease the excitability of neurons, thereby reducing anxiety and seizure activity, inducing sleep, and causing muscle relaxation .
Pharmacokinetics
Benzodiazepines as a class are generally well-absorbed in the gastrointestinal tract and are lipophilic, allowing them to cross the blood-brain barrier . They are metabolized in the liver, primarily by the cytochrome P450 system, and are excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would be expected to include a decrease in neuronal excitability, leading to the clinical effects of sedation, anxiolysis, muscle relaxation, and anticonvulsant activity . Some benzodiazepines have also been found to have antiproliferative effects against cellular tumors .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, certain benzodiazepines have been found to form different amounts of product in different acidic environments . .
Properties
IUPAC Name |
6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHXNWHVDQFIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974982 |
Source
|
Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-02-4 |
Source
|
Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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